REACTION_CXSMILES
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O[CH2:2][C:3]1[N:8]=[C:7]([C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:5][CH:4]=1.[ClH:13]>C(OCC)(=O)C>[Cl:13][CH2:2][C:3]1[N:8]=[C:7]([C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:5][CH:4]=1
|
Name
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|
Quantity
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2.75 g
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Type
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reactant
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Smiles
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OCC1=CC=CC(=N1)C(=O)OC
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 10 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
the precipitate filtered off
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Type
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DISSOLUTION
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Details
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This was dissolved in thionyl chloride (20 ml) at 0° C
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Type
|
ADDITION
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Details
|
Diethyl ether (100 ml) was added
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Type
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FILTRATION
|
Details
|
the precipitate filtered off
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
ClCC1=CC=CC(=N1)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |